(3-(Benzyloxy)pyridin-4-yl)methanol
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Overview
Description
(3-(Benzyloxy)pyridin-4-yl)methanol: is an organic compound with a molecular structure that includes a pyridine ring substituted with a benzyloxy group at the 3-position and a methanol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)pyridin-4-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxypyridine and benzyl bromide.
Reaction Conditions: The reaction between 4-hydroxypyridine and benzyl bromide is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the benzyloxy group.
Methanol Group Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)pyridin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(3-(Benzyloxy)pyridin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications.
Comparison with Similar Compounds
Similar Compounds
(3-Benzyloxy-2,5-dimethyl-pyridin-4-yl)-methanol: A similar compound with additional methyl groups at the 2 and 5 positions.
4-(Benzyloxy)pyridine: Lacks the methanol group but has a similar benzyloxy substitution.
Uniqueness
(3-(Benzyloxy)pyridin-4-yl)methanol is unique due to the presence of both the benzyloxy and methanol groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(3-phenylmethoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C13H13NO2/c15-9-12-6-7-14-8-13(12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2 |
InChI Key |
IVTAGBDSDLUFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CN=C2)CO |
Origin of Product |
United States |
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